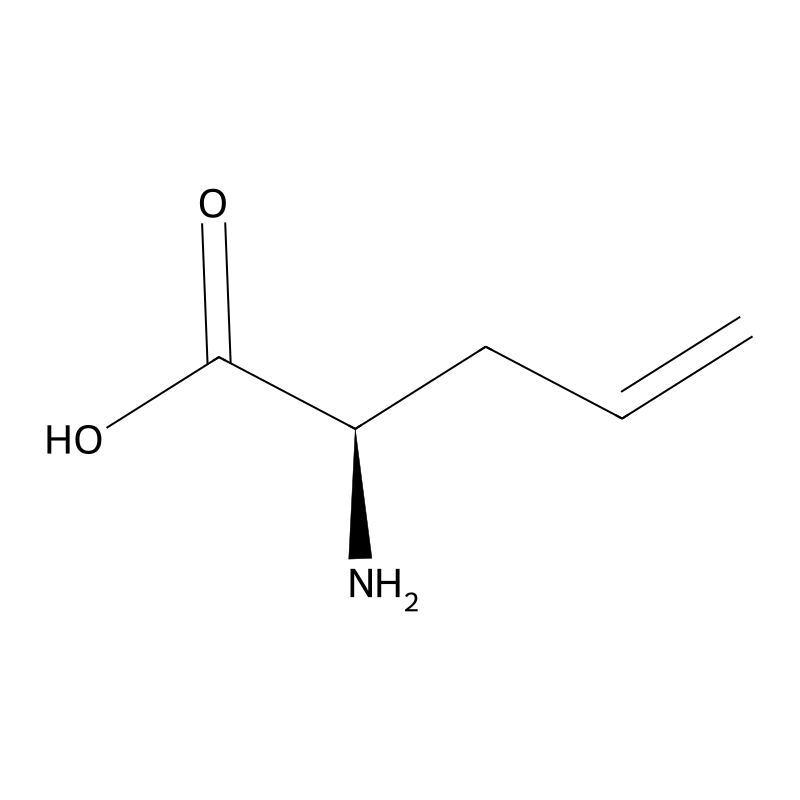

(+)-Allylglycine

Content Navigation

Researchers requiring strict stereochemical fidelity in peptide macrocyclization or GABA inhibition assays cannot tolerate diastereomeric contamination. (+)-Allylglycine (D-Allylglycine) solves this as a >99% ee chiral building block and biologically inert negative control.

- Enantiomeric excess >99% eliminates costly chiral separations in SPPS & α-quaternary amino acid library synthesis.

- Exclusive cross-metathesis partner for meso-diaminopimelic acid (m-DAP) without stereochemical inversion.

- Validated inactive control for glutamate decarboxylase (GAD) studies, safe from L-allylglycine-induced seizures.

Bulk stock available.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(+)-Allylglycine (D-Allylglycine, CAS 54594-06-8) is a non-proteinogenic, enantiomerically pure amino acid characterized by a terminal allyl side chain[1]. In industrial and advanced laboratory settings, it serves two primary procurement functions: as a stereospecific building block for olefin metathesis in complex peptide synthesis, and as a biologically inactive negative control in neuropharmacological assays[2]. Unlike standard amino acids, its terminal double bond provides a highly reactive site for ring-closing metathesis (RCM) and cross-metathesis, enabling the construction of constrained macrocyclic peptides and bacterial cell wall precursors [3]. Its strict stereochemical purity is critical for preventing diastereomeric contamination in solid-phase peptide synthesis (SPPS) and ensuring predictable spatial conformations in structure-activity relationship (SAR) studies [4].

Research Fit

References

- [1] PubChem Compound Summary for CID 6992334, (+)-Allylglycine.

- [2] Kreutzmann, J. C., et al. "Chronic inhibition of GABA synthesis in the infralimbic cortex facilitates conditioned safety memory and reduces contextual fear." Translational Psychiatry 10.1 (2020): 120.

- [3] Lebar, M. D., et al. "Forming crosslinked peptidoglycan from synthetic Gram-negative Lipid II." Journal of the American Chemical Society 135.11 (2013): 4198-4201.

- [4] Myers, A. G., et al. "Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-D-allylglycine." Organic Syntheses 76 (1999): 57.

Substituting (+)-Allylglycine with its racemic mixture (DL-Allylglycine) or its L-enantiomer introduces critical failures in both chemical synthesis and biological assays. In neurobiology, L-allylglycine is a potent inhibitor of glutamate decarboxylase (GAD) and acts as a severe convulsant; using the racemate inadvertently introduces this active inhibitor, invalidating baseline safety and GABA-inhibition controls [1]. In synthetic applications, replacing the D-enantiomer with the L-enantiomer during the synthesis of meso-diaminopimelic acid (m-DAP) or cyclic opioid peptides inverts the critical stereocenter, yielding non-canonical isomers (e.g., L,L-DAP) that fail to replicate natural biological targets or bind to intended receptors [2]. Furthermore, attempting to use cheaper DL-allylglycine in solid-phase peptide synthesis necessitates complex, low-yield chiral separations downstream, substantially increasing manufacturing costs and reducing overall process efficiency [3].

Substitution Risk

References

- [1] Kreutzmann, J. C., et al. "Chronic inhibition of GABA synthesis in the infralimbic cortex facilitates conditioned safety memory and reduces contextual fear." Translational Psychiatry 10.1 (2020): 120.

- [2] Lebar, M. D., et al. "Forming crosslinked peptidoglycan from synthetic Gram-negative Lipid II." Journal of the American Chemical Society 135.11 (2013): 4198-4201.

- [3] Myers, A. G., et al. "Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-D-allylglycine." Organic Syntheses 76 (1999): 57.

Biological Inertness in Neuropharmacology Controls

In studies evaluating fear conditioning and GABA synthesis, the stereochemistry of allylglycine dictates its pharmacological activity. L-allylglycine acts as a potent glutamate decarboxylase (GAD) inhibitor, actively reducing GABA levels and inducing convulsant effects[1]. In direct contrast, (+)-Allylglycine is entirely inactive against GAD. When infused via osmotic mini-pumps into the infralimbic cortex, (+)-Allylglycine maintains baseline neural activity and conditioned safety memory, whereas the L-enantiomer actively disinhibits the region [1].

| Evidence Dimension | Glutamate decarboxylase (GAD) inhibition and behavioral effect |

| Target Compound Data | (+)-Allylglycine (Inactive enantiomer; maintains baseline GABA and safety memory) |

| Comparator Or Baseline | L-Allylglycine (Active GAD inhibitor; reduces GABA and alters behavioral response) |

| Quantified Difference | Binary functional divergence (Inactive control vs. active inhibitor) |

| Conditions | In vivo infusion via osmotic mini-pumps in Sprague Dawley rats (infralimbic cortex) |

Procurement of the pure D-enantiomer is strictly required for negative control formulations in GABA research, as trace L-enantiomer contamination will trigger unwanted neurochemical inhibition.

Stereospecific Cross-Metathesis for m-DAP

The synthesis of the canonical Gram-negative bacterial cell wall precursor, Lipid II, requires the precise formation of meso-diaminopimelic acid (m-DAP). Utilizing Grubbs 2nd generation catalyst, the olefin cross-metathesis of L-vinylglycine specifically with (+)-Allylglycine yields the correctly masked m-DAP stereoisomer [1]. Substituting (+)-Allylglycine with L-allylglycine would result in the L,L-DAP isomer, which does not accurately represent the native Gram-negative peptidoglycan architecture [1].

| Evidence Dimension | Stereochemical outcome of cross-metathesis |

| Target Compound Data | (+)-Allylglycine yields the canonical meso-DAP (D,L-configuration) |

| Comparator Or Baseline | L-Allylglycine (Yields the non-canonical L,L-DAP isomer) |

| Quantified Difference | Complete stereochemical divergence at the critical third peptide residue |

| Conditions | Olefin cross-metathesis with L-vinylglycine using Grubbs 2nd generation catalyst followed by hydrogenation |

For researchers synthesizing Gram-negative cell wall models for antibiotic screening, the D-enantiomer is the only viable precursor to achieve the biologically relevant meso-DAP structure.

RCM for Macrocyclic Peptide Conformation

(+)-Allylglycine is a critical spacer for defining the ring size and conformation of macrocyclic peptides. In the solid-phase synthesis of dicarba analogues of opioid peptides, substituting (+)-Allylglycine at position 2 and an alkene-bearing amino acid at position 5 enables ring-closing metathesis to form a precise 15-membered peptide ring[1]. This specific D-configuration and chain length correctly positions the exocyclic residues and phenylalanine side chains, which is required to dictate mu versus delta opioid receptor selectivity and efficacy [1].

| Evidence Dimension | Macrocyclic ring formation and receptor selectivity |

| Target Compound Data | (+)-Allylglycine enables a 15-membered ring with targeted mu/delta opioid efficacy |

| Comparator Or Baseline | Alternative chain lengths or L-enantiomers (Disrupt spatial positioning of Phe3/Phe4 side chains) |

| Quantified Difference | Structural lock of the 15-membered cyclic dicarba backbone |

| Conditions | Solid-phase peptide synthesis (SPPS) followed by RCM and catalytic hydrogenation |

Buyers developing constrained cyclic peptide therapeutics must procure this exact chain length and stereochemistry to maintain the active pharmaceutical ingredient's target binding affinity.

Diastereomeric Purity in SPPS

In multi-step solid-phase peptide synthesis (SPPS), the enantiomeric purity of the building blocks directly dictates the final yield and purification costs. Commercial (+)-Allylglycine is synthesized and verified to ≥99% enantiomeric excess (ee)[1]. Utilizing a racemic substitute (DL-allylglycine) would result in a 50% reduction in the yield of the target diastereomer per coupling step, and necessitate highly complex, solvent-intensive chiral HPLC separations to isolate the desired D-bearing peptide from the L-bearing byproduct [1].

| Evidence Dimension | Target diastereomer yield and purification burden |

| Target Compound Data | ≥99% ee (+)-Allylglycine (Direct incorporation without diastereomeric splitting) |

| Comparator Or Baseline | DL-Allylglycine (50% theoretical yield loss to unwanted diastereomer per step) |

| Quantified Difference | ~50% higher target yield per incorporation step; elimination of chiral prep-HPLC |

| Conditions | Standard Fmoc- or Boc-based Solid-Phase Peptide Synthesis (SPPS) |

Procuring the highly enantiopure (+)-isomer eliminates costly downstream chiral purification bottlenecks, making it the only economically viable choice for scaled peptide manufacturing.

Neuropharmacology Negative Controls

Strictly required as the biologically inactive control in in vivo and in vitro assays studying GABA synthesis and glutamate decarboxylase (GAD) inhibition, where the L-enantiomer would ruin the assay by inducing seizures [1].

Gram-Negative Bacterial Model Synthesis

The essential cross-metathesis partner for L-vinylglycine to synthesize meso-diaminopimelic acid (m-DAP), a mandatory component for accurately reconstructing Gram-negative Lipid II and peptidoglycan structures for antibiotic screening [2].

Constrained Cyclic Peptide Synthesis

The preferred unnatural amino acid building block for ring-closing metathesis (RCM) in solid-phase peptide synthesis, specifically used to lock 15-membered macrocycles into active conformations for targeted receptor binding (e.g., opioid antagonists)[3].

Enantiopure Unnatural Amino Acid Libraries

A highly effective, high-ee precursor for generating diverse libraries of alpha-tertiary and alpha-quaternary amino acids, where starting with >99% enantiomeric excess is required to avoid costly downstream chiral separations [4].

Application Fit Matrix

References

- [1] Kreutzmann, J. C., et al. "Chronic inhibition of GABA synthesis in the infralimbic cortex facilitates conditioned safety memory and reduces contextual fear." Translational Psychiatry 10.1 (2020): 120.

- [2] Lebar, M. D., et al. "Forming crosslinked peptidoglycan from synthetic Gram-negative Lipid II." Journal of the American Chemical Society 135.11 (2013): 4198-4201.

- [3] Schiller, P. W., et al. "Cyclic opioid peptide agonists and antagonists obtained via ring-closing metathesis." Journal of Peptide Science 15.8 (2009): 501-506.

- [4] Myers, A. G., et al. "Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-D-allylglycine." Organic Syntheses 76 (1999): 57.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types